molecular formula C6H7F3N4 B1310929 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine CAS No. 123024-52-2

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1310929
CAS No.: 123024-52-2
M. Wt: 192.14 g/mol
InChI Key: JDRUGMLGGKVKNC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum . This interaction is crucial for the accurate measurement of these hormones, which are vital for numerous physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the determination of testosterone and dihydrotestosterone levels can impact the understanding of hormone regulation and its effects on cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization reagent, forming complexes with target molecules such as testosterone and dihydrotestosterone . These interactions facilitate the detection and quantification of these hormones, providing insights into their roles in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a cool, dry place away from oxidizing agents

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively serve its purpose as a derivatization reagent without causing adverse effects. At higher doses, there could be potential toxic or adverse effects, which need to be carefully monitored in experimental settings .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role as a derivatization reagent highlights its involvement in the metabolic processes related to hormone regulation, particularly testosterone and dihydrotestosterone . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with other biomolecules . This localization is vital for its role in biochemical reactions and hormone determination.

Chemical Reactions Analysis

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRUGMLGGKVKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427004
Record name 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123024-52-2
Record name 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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